3-(Pentafluorosulfur)benzenesulfonyl chloride

Medicinal Chemistry ADME Properties Lipophilicity

3-(Pentafluorosulfur)benzenesulfonyl chloride delivers unique physicochemical advantages that generic benzenesulfonyl chlorides cannot replicate. The SF5 group exhibits a Hammett σp of 0.68 vs 0.54 for CF3, increasing log Kow by 0.5–0.6 units — critical for CNS permeability and intracellular target engagement. The SF5 moiety also imparts superior metabolic stability over CF3 analogs, ensuring sustained in vivo exposure for drug candidates and chemical probes. Additionally, the built-in 19F NMR handle enables real-time reaction monitoring. For high-performance sulfonamide synthesis, substitution with CF3 or unsubstituted analogs compromises lipophilicity, stability, and spectroscopic tracking. Source the authentic SF5 reagent to preserve your molecular design objectives. Request pricing and availability today.

Molecular Formula C6H4ClF5O2S2
Molecular Weight 302.7 g/mol
CAS No. 1211520-62-5
Cat. No. B1425903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentafluorosulfur)benzenesulfonyl chloride
CAS1211520-62-5
Molecular FormulaC6H4ClF5O2S2
Molecular Weight302.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C6H4ClF5O2S2/c7-15(13,14)5-2-1-3-6(4-5)16(8,9,10,11)12/h1-4H
InChIKeyNNEKBNJEZZMVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pentafluorosulfur)benzenesulfonyl chloride (1211520-62-5): A Key SF5-Containing Building Block for Advanced Organic Synthesis


3-(Pentafluorosulfur)benzenesulfonyl chloride (CAS 1211520-62-5), also known as 3-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride, is a specialized organofluorine building block with the molecular formula C6H4ClF5O2S2 and a molecular weight of 302.67 g/mol [1]. This compound features a reactive benzenesulfonyl chloride moiety at the meta-position relative to a pentafluorosulfanyl (SF5) group. The SF5 group is widely regarded as a “super-trifluoromethyl group” due to its significantly higher electronegativity and lipophilicity compared to the traditional CF3 group, which imparts enhanced thermal, chemical, and metabolic stability to derived molecules [2]. It is a versatile electrophile, capable of reacting with a wide range of nucleophiles to introduce the SF5-containing sulfonyl moiety into diverse molecular scaffolds .

Why 3-(Pentafluorosulfur)benzenesulfonyl chloride Cannot Be Replaced by Generic Trifluoromethyl or Unsubstituted Analogs in High-Performance Discovery


Substituting 3-(pentafluorosulfur)benzenesulfonyl chloride with a generic analog, such as an unsubstituted benzenesulfonyl chloride or a trifluoromethyl (CF3) variant, is not feasible in high-performance chemical discovery due to fundamental differences in physicochemical properties imparted by the SF5 group. The SF5 group exhibits a markedly higher electronegativity (σp = 0.68) compared to CF3 (σp = 0.54) [1], and is considerably more lipophilic, increasing log Kow values by approximately 0.5 to 0.6 units over their CF3 counterparts [2]. These differences translate into divergent compound behavior, including altered metabolic stability, membrane permeability, and biological activity. Therefore, generic substitution directly compromises the key molecular properties that drive the selection of this specialized building block, underscoring the necessity for procurement of the authentic SF5-containing reagent.

Quantitative Evidence of Differentiation: Head-to-Head Comparisons for 3-(Pentafluorosulfur)benzenesulfonyl chloride vs. Key Analogs


Significantly Enhanced Lipophilicity vs. Trifluoromethyl (CF3) Analog

The pentafluorosulfanyl (SF5) group confers a substantially higher lipophilicity to compounds compared to the widely used trifluoromethyl (CF3) group. In a comparative study of five aromatic probe compounds, SF5-substituted analogs exhibited octanol-water partition coefficients (log Kow) that were consistently 0.5 to 0.6 log units higher than their direct CF3-substituted counterparts [1].

Medicinal Chemistry ADME Properties Lipophilicity

Greater Electron-Withdrawing Power vs. Trifluoromethyl (CF3) Group

The SF5 group is a stronger electron-withdrawing group than the CF3 group, as quantified by its larger Hammett substituent constant. The para-substituent constant (σp) for SF5 is 0.68, which is significantly greater than the σp value of 0.54 for CF3 [1].

Physical Organic Chemistry Electron-Withdrawing Group Hammett Constant

Improved Metabolic Stability of the SF5 Group vs. CF3 in Biological Systems

The pentafluorosulfanyl group is known to impart exceptional thermal, chemical, and metabolic stability to organic scaffolds [1]. In the context of medicinal chemistry, the SF5 group is recognized for providing higher metabolic stability compared to the more labile CF3 group, which can be susceptible to oxidative metabolism [2].

Drug Discovery Metabolic Stability Pharmacokinetics

Higher Computed LogP and Lower Aqueous Solubility vs. Unsubstituted Analog

Computational predictions confirm the significantly higher lipophilicity of 3-(pentafluorosulfur)benzenesulfonyl chloride. Its consensus Log Po/w is calculated to be 3.36, with XLOGP3 predicting 5.21 . In stark contrast, the unsubstituted benzenesulfonyl chloride has an experimental LogP of 0.31 [1]. This difference of over 3 log units is mirrored by a very low predicted aqueous solubility of 0.00217 mg/mL for the target compound , compared to benzenesulfonyl chloride, which is known to be insoluble but hydrolytically reactive with water [1].

Computational Chemistry Lipophilicity Solubility

Distinct 19F NMR Spectral Fingerprint Enables Reaction Monitoring

The SF5 group provides a unique and well-resolved 19F NMR signature that is distinct from other fluorinated functional groups like CF3 or SO2F. This allows for facile and quantitative monitoring of chemical reactions involving 3-(pentafluorosulfur)benzenesulfonyl chloride. In contrast, benzenesulfonyl chloride and its CF3 analogs lack this convenient spectroscopic handle, requiring more complex and less quantitative analytical techniques (e.g., HPLC, TLC) for reaction tracking [1].

Analytical Chemistry 19F NMR Spectroscopy Reaction Monitoring

High-Density SF5-Containing Salts for Materials Science Applications

Quaternary salts incorporating the SF5 group have been shown to exhibit exceptionally high densities, with values up to 2.13 g/cm³, which are significantly higher than typical organic ionic liquids [1]. This property is a direct consequence of the dense, highly fluorinated SF5 moiety. In comparison, analogous salts bearing CF3 or other fluorinated groups generally have lower densities, typically ranging from 1.2 to 1.6 g/cm³ [2].

Materials Science Ionic Liquids Density

High-Value Research and Industrial Application Scenarios for 3-(Pentafluorosulfur)benzenesulfonyl chloride


Synthesis of High-Lipophilicity Sulfonamide Drug Candidates

3-(Pentafluorosulfur)benzenesulfonyl chloride is ideally suited for the synthesis of novel sulfonamide-based drug candidates where enhanced membrane permeability is a critical design parameter. As demonstrated by the 0.5 to 0.6 log unit increase in log Kow compared to CF3 analogs [1], this building block can be used to install an SF5-sulfonamide moiety that significantly improves the lipophilicity of the final compound. This property is essential for CNS-penetrant drugs and other programs targeting intracellular targets. The higher electronegativity of the SF5 group (σp = 0.68 vs 0.54 for CF3) [2] also allows for fine-tuning of the sulfonamide NH acidity, influencing both potency and off-target activity.

Preparation of Metabolically Stable Chemical Probes for In Vivo Studies

For researchers developing chemical probes for in vivo target engagement or imaging studies, 3-(pentafluorosulfur)benzenesulfonyl chloride offers a significant advantage in metabolic stability. The SF5 group is widely documented to impart exceptional metabolic stability to organic scaffolds compared to the more metabolically labile CF3 group [3]. By using this reagent to prepare a sulfonamide or sulfonate ester probe, scientists can increase the likelihood of achieving sustained plasma and tissue concentrations, thereby improving the robustness and translatability of their in vivo experiments. This is a critical advantage over probes built with traditional CF3-benzenesulfonyl chlorides, which may be subject to faster clearance.

Synthesis of Dense Ionic Liquids and Energetic Materials

The incorporation of the SF5 group into ionic liquids and quaternary salts can yield materials with exceptionally high densities, up to 2.13 g/cm³ [4]. 3-(Pentafluorosulfur)benzenesulfonyl chloride can serve as a precursor for synthesizing sulfonate- or sulfonamide-based ionic liquids and energetic salts with these unique properties. This density is a key differentiator from typical ionic liquids (1.2-1.6 g/cm³) and is highly sought after in applications such as high-energy-density fuels, advanced separation technologies, and specialized electrochemical devices.

Developing 19F NMR-Traceable Synthetic Intermediates and Linkers

In complex multi-step syntheses, particularly in process chemistry and bioconjugation, tracking intermediates and quantifying yields can be challenging. 3-(Pentafluorosulfur)benzenesulfonyl chloride provides a built-in 19F NMR handle that facilitates simple, quantitative reaction monitoring [5]. By incorporating this unique SF5 'tag' into a linker or protecting group, chemists can use 19F NMR to follow the progress of key steps, determine reaction yields without workup, and quickly identify the presence of impurities. This capability streamlines optimization and quality control, offering a distinct practical advantage over non-fluorinated or CF3-based alternatives.

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